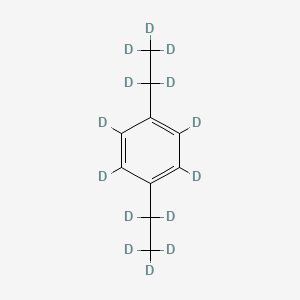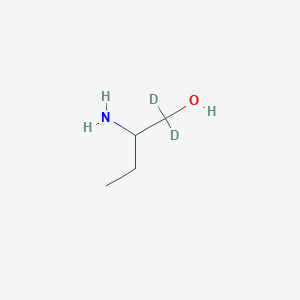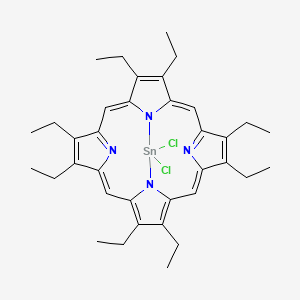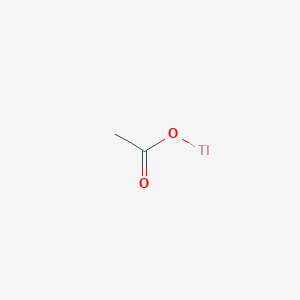
1,4-Diethylbenzene-d14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diethylbenzene-d14 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This isotopic labeling is often used in scientific research to trace and study chemical reactions and mechanisms. The compound has the molecular formula C10D14 and a molecular weight of 148.30 g/mol .
Métodos De Preparación
The synthesis of 1,4-Diethylbenzene-d14 typically involves the deuteration of 1,4-Diethylbenzene. This can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst. Industrial production methods may involve the use of deuterated reagents and solvents to ensure high isotopic purity .
Análisis De Reacciones Químicas
1,4-Diethylbenzene-d14 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the ethyl groups into carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form simpler hydrocarbons using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Diethylbenzene-d14 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the fate of compounds in biological systems.
Medicine: Utilized in the development of pharmaceuticals to study drug metabolism and pharmacokinetics.
Mecanismo De Acción
The mechanism of action of 1,4-Diethylbenzene-d14 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the kinetic isotope effect. This effect can slow down certain reactions, providing valuable insights into the reaction dynamics and pathways .
Comparación Con Compuestos Similares
1,4-Diethylbenzene-d14 can be compared with other similar compounds such as:
1,4-Diethylbenzene: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.
1,3-Diethylbenzene: An isomer with different substitution patterns on the benzene ring, leading to different chemical reactivity.
1,2-Diethylbenzene: Another isomer with distinct properties and applications.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for tracing and studying chemical reactions .
Propiedades
Fórmula molecular |
C10H14 |
|---|---|
Peso molecular |
148.30 g/mol |
Nombre IUPAC |
1,2,4,5-tetradeuterio-3,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D |
Clave InChI |
DSNHSQKRULAAEI-NFUPRKAOSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CCC1=CC=C(C=C1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12055505.png)









![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)



